1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule This compound is characterized by the presence of various functional groups such as methoxy, benzyl, piperidinyl, sulfonyl, and phenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps. The key steps include:
Starting Materials: : The synthesis begins with commercially available starting materials like 3,5-dimethoxybenzyl alcohol and 4-piperidinemethanol.
Formation of Intermediate: : The 3,5-dimethoxybenzyl alcohol is reacted with a suitable sulfonylating agent such as sulfonyl chloride to form a sulfonate ester intermediate.
Piperidinylation: : The intermediate is then reacted with 4-piperidinemethanol under basic conditions to introduce the piperidinyl group.
Final Coupling: : The resulting compound is coupled with 3-bromo-1-phenylethanone under catalysis of a palladium-based catalyst to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimization of the reaction conditions for higher yield and purity, the use of automated reactors for better control, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various types of reactions:
Oxidation: : Can be oxidized to form corresponding sulfone derivatives.
Reduction: : May undergo reduction at the ketone group to form secondary alcohols.
Substitution: : The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Strong nucleophiles like sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Secondary alcohols.
Substitution: : Substituted derivatives with nucleophile groups.
Scientific Research Applications
Chemistry: : As a reagent in organic synthesis.
Biology: : Potentially useful in the study of molecular interactions due to its various functional groups.
Medicine: : Could be investigated for its pharmacological activities.
Industry: : Used in the synthesis of advanced materials or intermediates.
Mechanism of Action
The mechanism by which 1-(3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects involves interaction with molecular targets through its functional groups. The methoxy and piperidinyl groups can interact with enzymes or receptors, affecting their activity and resulting in various biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)-2-phenylethanone: : Similar, but differs in the position of the substituent on the phenyl ring, affecting its reactivity and application.
1-(3-((4-(((3,5-Dimethoxyphenyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone: : Slight structural variation in the aromatic ring substituent, influencing its chemical properties.
Similar Compounds
**1-(4-((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)-2-phenylethanone
1-(3-((4-((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)-2-phenylethanone
These compounds share structural similarities but differ in specific functional groups, leading to varied properties and applications.
Properties
IUPAC Name |
1-[3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-17(25)20-5-4-6-23(13-20)31(26,27)24-9-7-18(8-10-24)15-30-16-19-11-21(28-2)14-22(12-19)29-3/h4-6,11-14,18H,7-10,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOAZLZKFVNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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